molecular formula C9H11ClN2 B1528049 3-(2-Aminoethyl)-benzonitrile hydrochloride CAS No. 172348-36-6

3-(2-Aminoethyl)-benzonitrile hydrochloride

Cat. No.: B1528049
CAS No.: 172348-36-6
M. Wt: 182.65 g/mol
InChI Key: PTBSBTYVOVWZAJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol . The compound is synthesized via reaction of 3-(2-aminoethyl)benzonitrile hydrochloride with dicyandiamide under general procedure C, yielding intermediates such as 1-carbamimidamido-N-[2-(3-cyanophenyl)ethyl]methanimidamide hydrochloride. LCMS analysis confirms its molecular ion peak at [M+H]⁺ = 231.20 .

Properties

IUPAC Name

3-(2-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSBTYVOVWZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-36-6
Record name 3-(2-aminoethyl)benzonitrile hydrochloride
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Scientific Research Applications

3-(2-Aminoethyl)-benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-benzonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Several benzonitrile derivatives with aminoethyl or related substituents are documented, differing in substitution patterns and functional groups:

Compound CAS Number Molecular Formula Key Structural Differences Source
4-(Aminomethyl)benzonitrile hydrochloride 15996-76-6 C₈H₈N₂·HCl Amino group on methyl at para position (vs. meta)
4-(2-Aminoethyl)benzonitrile hydrochloride 167762-80-3 C₉H₁₁ClN₂ Aminoethyl group at para position
3-((Methylamino)methyl)benzonitrile 10406-25-4 C₉H₁₁N₂ Methylamino group replaces ethyl chain
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride 1245623-77-1 C₉H₁₁ClN₂O Hydroxyethyl side chain with chiral center
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride 60681-06-3 C₁₇H₁₇Cl₂N₂ Bulky 4-chlorophenyl substituent on butan-2-yl

Physical and Chemical Properties

  • Melting Points: While direct data for 3-(2-aminoethyl)-benzonitrile hydrochloride is unavailable, structurally related urea derivatives (e.g., 1-(2-aminoethyl)-3-fluorophenylurea hydrochloride) exhibit melting points between 180–210°C .
  • Solubility: The hydrochloride salt form suggests solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Neutral analogues like 3-(aminomethyl)benzonitrile (CAS 10406-24-3) are stored under inert atmospheres, indicating sensitivity to moisture .

Key Differentiators and Challenges

  • Positional Effects: The meta substitution in this compound may confer distinct electronic and steric properties compared to para isomers, influencing receptor binding or catalytic activity.
  • Salt Form Stability : Hydrochloride salts generally enhance stability but may complicate purification compared to free bases .
  • Synthetic Complexity : Bulky substituents (e.g., 4-chlorophenyl in CAS 60681-06-3) require multi-step syntheses, reducing scalability .

Biological Activity

3-(2-Aminoethyl)-benzonitrile hydrochloride, a compound with the molecular formula C₈H₉N₂·HCl, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its structural similarity to neurotransmitters like serotonin and melatonin. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a cyano group and an ethylamine side chain. Its molecular weight is approximately 182.65 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests potential effects on mood regulation, anxiety, and other neurological functions. Preliminary studies indicate that the compound may exhibit neuroprotective properties, although comprehensive mechanisms remain to be fully elucidated.

Biological Activities

The compound's biological activities can be summarized as follows:

  • Neurotransmitter Modulation : It is believed to influence serotonergic pathways, which are crucial for mood and anxiety regulation.
  • Potential Neuroprotective Effects : Early research suggests that it may protect neuronal cells from damage.
  • Polypharmacological Potential : Its ability to interact with multiple receptors indicates potential for diverse therapeutic applications.

Binding Affinity Studies

Research has shown that this compound can bind to serotonin receptors, influencing their activity. This binding affinity is significant for understanding how the compound may modulate neurotransmission.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameStructure SimilarityUnique Features
4-(2-Aminoethyl)-benzonitrile hydrochlorideSimilar benzene ring structureDifferent substitution pattern on benzene
(R)-3-(1-Aminoethyl)benzonitrile hydrochlorideSimilar core structureDifferent stereochemistry affecting activity
3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochlorideContains oxadiazole ringPotentially different pharmacological profile

This table illustrates the distinctiveness of this compound in terms of its binding affinity and biological activity profile compared to related compounds.

Toxicological Considerations

While exploring its biological activity, it is essential to note that this compound is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation; hence, safety precautions are necessary when handling this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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